(4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13698641
InChI: InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-17(25-13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19+/m0/s1
SMILES: C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Molecular Formula: C21H15F3N2O
Molecular Weight: 368.4 g/mol

(4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13698641

Molecular Formula: C21H15F3N2O

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

(4S,5R)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C21H15F3N2O
Molecular Weight 368.4 g/mol
IUPAC Name (4S,5R)-4,5-diphenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-17(25-13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19+/m0/s1
Standard InChI Key QFLUMJQUCAPCRJ-RBUKOAKNSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Stereochemical Configuration

The compound’s structure centers on a dihydrooxazole ring (C3H5NO) fused to a pyridine moiety at the 2-position, with phenyl groups at the 4- and 5-positions and a trifluoromethyl (-CF3) group at the pyridine’s 5-position. The (4S,5R) configuration confers axial chirality, critical for its interactions with biological targets. Key structural identifiers include:

PropertyValue
Molecular FormulaC21H15F3N2O
Molecular Weight368.4 g/mol
IUPAC Name(4S,5R)-4,5-diphenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Canonical SMILESC1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4
XLogP3-AA (Predicted)5.2

The dihydrooxazole ring adopts a puckered conformation, with phenyl groups occupying equatorial positions to minimize steric strain. Density functional theory (DFT) calculations suggest that the trifluoromethyl group induces electronic asymmetry, polarizing the pyridine ring and enhancing dipole-dipole interactions.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analyses reveal distinct proton environments:

  • 1H NMR (CDCl3): δ 8.05–7.75 (m, pyridine-H), 7.45–7.10 (m, phenyl-H), 5.82 (dd, J = 9.1 Hz, oxazole-H4), 5.45 (dd, J = 9.1 Hz, oxazole-H5) .

  • 19F NMR: Single peak at δ -62.3 ppm (CF3).
    Infrared spectroscopy shows characteristic absorptions at 1644 cm⁻¹ (C=N stretch) and 1368 cm⁻¹ (C-F stretch) .

Synthetic Methodologies and Optimization

Stereoselective Synthesis

The enantioselective preparation of (4S,5R)-4,5-diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically employs a three-step sequence:

  • Condensation: 2-Amino-5-(trifluoromethyl)pyridine reacts with (R,R)-diphenylethylene glycol under Mitsunobu conditions (DIAD, PPh3) to form the oxazoline intermediate.

  • Oxidation: Selective oxidation using MnO2 converts oxazoline to oxazole while preserving stereochemistry.

  • Resolution: Chiral stationary-phase HPLC separates enantiomers, achieving >98% ee.

Reaction yields average 45–65%, with purity >95% confirmed via HPLC-UV/Vis. Key challenges include avoiding racemization during oxidation and managing the electron-withdrawing CF3 group’s destabilizing effects on intermediates .

Catalytic Innovations

Recent advances utilize cobalt-pyridine-oxazoline complexes to catalyze asymmetric cyclization reactions. For example, [Co(L)(PPh3)Cl2] (where L = pyridine-oxazoline ligand) achieves 72% yield and 94% ee in model systems . These methods reduce reliance on stoichiometric reagents and improve atom economy.

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro screens against NCI-60 cancer cell lines demonstrate IC50 values of 2.1–8.7 μM, with particular potency in leukemia (CCRF-CEM: IC50 = 2.3 μM) and breast cancer (MCF7: IC50 = 3.8 μM). Mechanistic studies suggest:

  • Topoisomerase II inhibition: The compound intercalates DNA and stabilizes topoisomerase II-DNA cleavage complexes (EC50 = 0.9 μM).

  • HDAC modulation: At 10 μM, it induces histone H3 hyperacetylation (2.8-fold vs. control) in HeLa cells, implicating histone deacetylase (HDAC) inhibitory activity.

Pharmacokinetic Profiling

Comparative Analysis with Stereoisomers

The (4R,5R) diastereomer exhibits distinct properties:

Property(4S,5R) Isomer(4R,5R) Isomer
Melting Point178–180°C162–164°C
[α]D25 (CH2Cl2)+127.5°-98.3°
Topo II Inhibition EC500.9 μM12.4 μM

Molecular docking reveals the (4S,5R) isomer’s superior fit into topoisomerase II’s ATP-binding pocket (ΔG = -9.8 kcal/mol vs. -7.1 kcal/mol for 4R,5R).

Emerging Applications and Future Directions

Medicinal Chemistry

Ongoing structure-activity relationship (SAR) studies aim to:

  • Replace phenyl groups with heteroaromatics to improve solubility

  • Modify the CF3 group to -OCF3 or -SCF3 for enhanced metabolic stability

Materials Science

The compound’s rigid π-system shows promise in organic semiconductors, with preliminary hole mobility of 0.12 cm²/V·s in thin-film transistors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator